LY 393558

描述

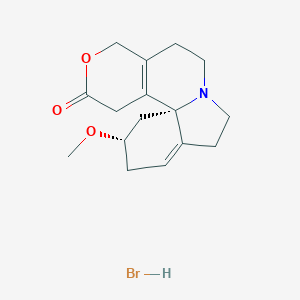

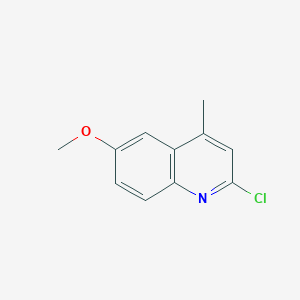

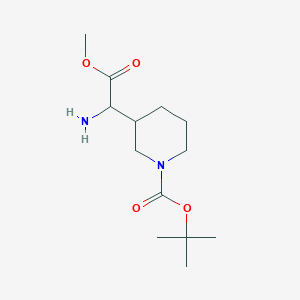

LY393558 is an inhibitor of serotonin (5-HT) reuptake (IC50 = 3.3 nM in rat cortical synaptosomes). It is selective for serotonin reuptake over norepinephrine reuptake in rat cortical synaptosomes (IC50 = 2,510 nM) but does inhibit 5-HT-induced [35S]GTPγS binding in cells expressing human 5-HT1B or 5-HT1D receptors (Kbs = 0.89 and 10.4 nM, respectively). LY393558 (30 mg/kg per day) reduces pulmonary vascular remodeling, increases in right ventricular systolic pressure, and the development of right ventricular hypertrophy in a mouse model of pulmonary arterial hypertension induced by overexpression of the serotonin transporter and hypoxia.

科学研究应用

神经药理学:血清素受体拮抗作用

LY 393558 作为双重 5-HT1B 和 5-HT1D 受体拮抗剂,对这些受体具有高亲和力(pK_B 值分别为 9.05 和 8.98) . 这一特性使其成为研究血清素受体在神经系统疾病中的作用的宝贵工具,并可能导致针对抑郁症、焦虑症和偏头痛等疾病的新疗法。

精神病学研究:血清素再摄取抑制

作为血清素再摄取抑制剂(pIC_50 = 8.48),this compound 提高了细胞外血清素水平 . 这种应用对于理解抗抑郁药的作用机制至关重要,并可能有助于开发针对精神疾病的更有效治疗剂。

心血管研究:肺动脉功能

研究表明,this compound 与肺动脉中的血清素受体具有功能性相互作用 . 这表明其在研究肺动脉高压和其他心血管疾病方面的潜在应用,在这些疾病中血清素通路发挥着作用。

作用机制

Target of Action

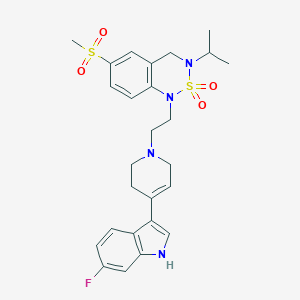

LY 393558, also known as 1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide, primarily targets the 5-HT1B, 5-HT1D receptors, and the serotonin transporter (SERT) . These targets play a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that influences mood, appetite, and sleep .

Mode of Action

This compound acts as a potent serotonin reuptake inhibitor and an antagonist of the 5-HT1B and 5-HT1D receptors . By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft. As an antagonist of the 5-HT1B and 5-HT1D receptors, it prevents the binding of serotonin to these receptors, further enhancing the concentration of serotonin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin and antagonizing the 5-HT1B and 5-HT1D receptors, this compound increases the extracellular levels of serotonin . This leads to enhanced serotonergic neurotransmission, which can have various downstream effects depending on the specific neural circuits involved .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in extracellular serotonin levels . This can lead to various physiological effects, depending on the specific neural circuits involved. For instance, this compound has been found to reduce serotonin-induced vasoconstriction, suggesting potential therapeutic applications for the treatment of pulmonary hypertension .

生化分析

Biochemical Properties

LY 393558 plays a significant role in biochemical reactions, particularly those involving serotonin (5-HT). It acts as a potent inhibitor of the 5-HT transporter, effectively increasing the extracellular levels of 5-HT in the frontal cortex of mice models . Furthermore, this compound is an antagonist of 5-HT1B and 5-HT1D receptors . The compound’s interaction with these receptors and the 5-HT transporter significantly influences serotonin signaling pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Its ability to increase extracellular levels of 5-HT influences cell function, particularly in the context of cell signaling pathways and cellular metabolism . For instance, in guinea pig models, this compound has been shown to raise extracellular levels of 5-HT to 200-250% at a dosage of 1 mg/kg .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a potent serotonin reuptake inhibitor, this compound increases the extracellular levels of 5-HT, thereby influencing the activity of 5-HT receptors . It also acts as an antagonist of 5-HT1B and 5-HT1D receptors, further modulating serotonin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study involving guinea pigs, this compound was found to raise extracellular levels of 5-HT to approximately 1500% at the highest dose of 20 mg/kg . Furthermore, this compound (5 mg/kg/day; p.o., 21 days) can still elicit a further increase in extracellular 5-HT in chronic treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in guinea pig models, this compound raises extracellular levels of 5-HT to 200-250% at a dosage of 1 mg/kg, while levels of 5-HT reach approximately 1500% at the highest dose of 20 mg/kg .

Metabolic Pathways

Given its role as a serotonin reuptake inhibitor and antagonist of 5-HT receptors, it is likely that this compound interacts with enzymes and cofactors involved in serotonin metabolism .

Transport and Distribution

Given its role as a serotonin reuptake inhibitor, it is likely that this compound interacts with transporters involved in serotonin uptake .

Subcellular Localization

Given its role in serotonin signaling, it is likely that this compound localizes to areas of the cell involved in this pathway .

属性

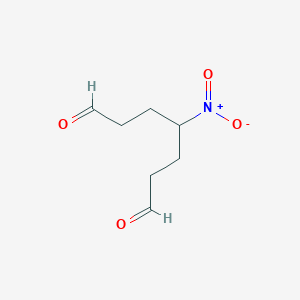

IUPAC Name |

1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN4O4S2/c1-18(2)31-17-20-14-22(36(3,32)33)5-7-26(20)30(37(31,34)35)13-12-29-10-8-19(9-11-29)24-16-28-25-15-21(27)4-6-23(24)25/h4-8,14-16,18,28H,9-13,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSLYAPLTMMCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438426 | |

| Record name | LY 393558 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

271780-64-4 | |

| Record name | LY 393558 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)

![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)